![molecular formula C18H31NO4 B15293298 Bisoprolol fumarate impurity F [EP impurity] CAS No. 1798418-82-2](/img/structure/B15293298.png)
Bisoprolol fumarate impurity F [EP impurity]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol typically involves multiple steps, including the formation of the phenoxy group, the introduction of the isopropylamino group, and the final coupling of these intermediates. Common reagents used in these reactions include phenols, alkyl halides, and amines. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is used as a model compound to study the reactivity of beta-blockers and their interactions with various reagents.
Biology
In biological research, this compound is used to investigate the effects of beta-blockers on cellular processes and receptor binding.
Medicine
Medically, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling cascade.
類似化合物との比較
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
Comparison
Compared to propranolol, atenolol, and metoprolol, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol may have unique structural features that influence its binding affinity and selectivity for beta-adrenergic receptors. These differences can result in variations in therapeutic efficacy and side effect profiles.
特性
CAS番号 |
1798418-82-2 |
|---|---|
分子式 |
C18H31NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3 |
InChIキー |
NPQWPWBGYXSJNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


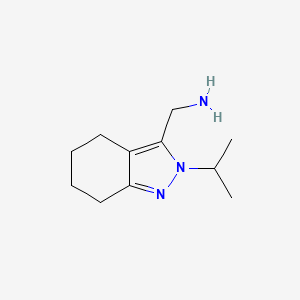
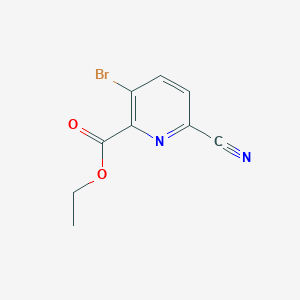
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
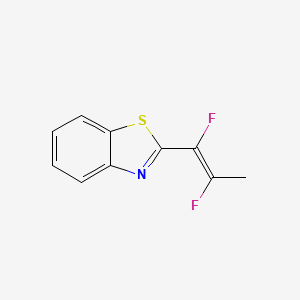
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

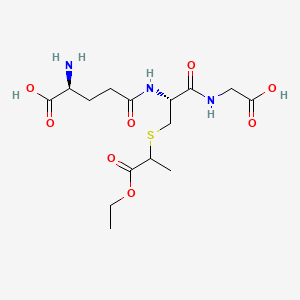
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
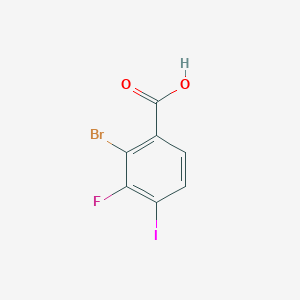
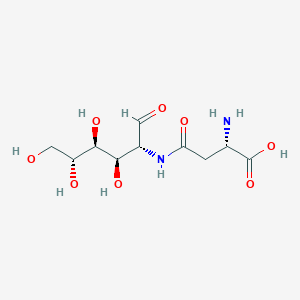
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
